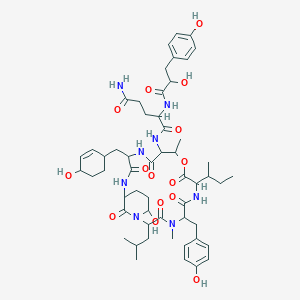![molecular formula C15H14N4O4S2 B1260206 N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A series of compounds related to the specified chemical, including some with a 1,3,4-thiadiazole structure, have been synthesized and tested for their antimicrobial and antifungal activities. These studies have shown that such compounds exhibit significant activity against a range of bacterial and fungal organisms, indicating potential for development as antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010); (Sych et al., 2019).
Antiproliferative Properties
Compounds with a pyrazole-sulfonamide structure, closely related to the chemical , have shown promising antiproliferative activities in vitro against certain cancer cell lines. This suggests a potential application in cancer research and therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition
Studies have demonstrated that derivatives of 1,3,4-thiadiazole, a component of the specified chemical, are effective inhibitors of human carbonic anhydrase isozymes. This is significant for potential therapeutic applications in disorders like glaucoma, epilepsy, and cancer (Altıntop et al., 2017).
Photodynamic Therapy for Cancer Treatment
Research involving derivatives of 1,3,4-thiadiazole has explored their use in photodynamic therapy, a treatment modality for cancer. Certain compounds in this class have been identified as having high singlet oxygen quantum yield, important for their effectiveness in this therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-tuberculosis Potential
Derivatives of 1,3,4-thiadiazole have been evaluated for their efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains. This indicates a possible application in the treatment of tuberculosis (Patel et al., 2019).
Propiedades
Nombre del producto |
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide |
|---|---|
Fórmula molecular |
C15H14N4O4S2 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4S2/c1-10-5-3-6-11(9-10)19(2)25(21,22)15-18-17-14(24-15)16-13(20)12-7-4-8-23-12/h3-9H,1-2H3,(H,16,17,20) |
Clave InChI |
GWXJGMVLZYQQSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



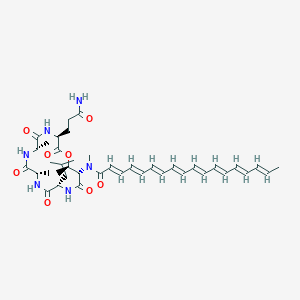
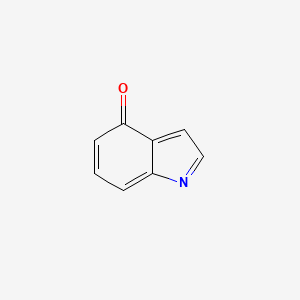
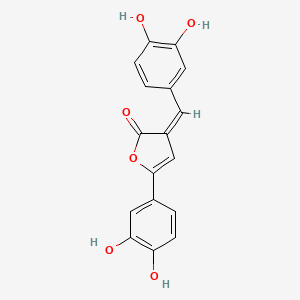
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
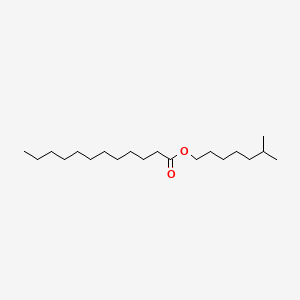
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
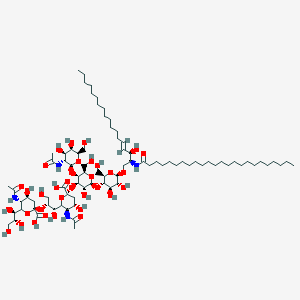
![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)
![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)
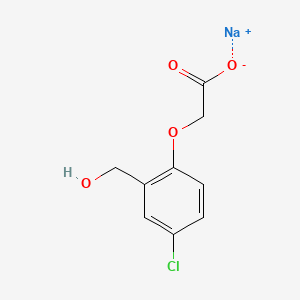
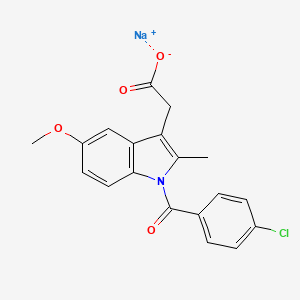
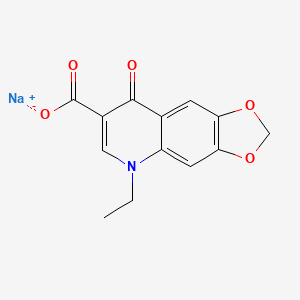
![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)
